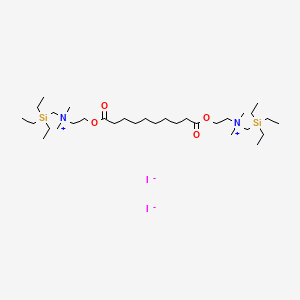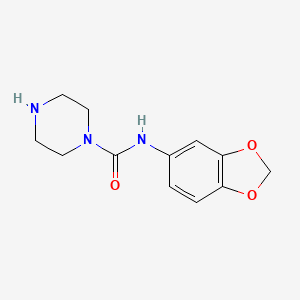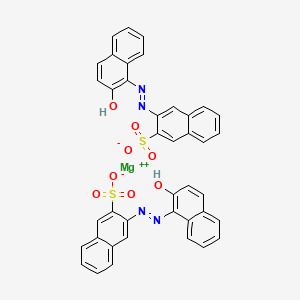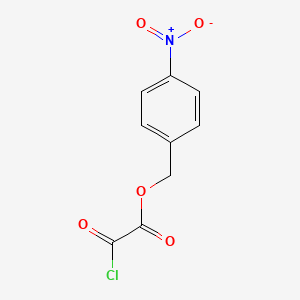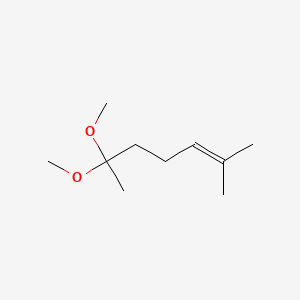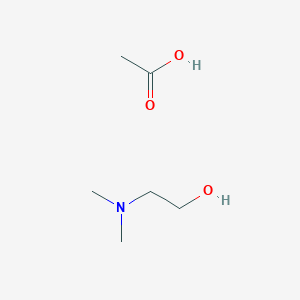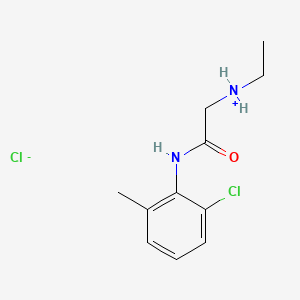
2'-Chloro-2-(ethylamino)-6'-methylacetanilide, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride: is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aniline group, an oxoethyl group, and an ethylazanium chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-methylaniline, which can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction . The intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group, followed by quaternization with ethyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and are conducted in polar solvents like ethanol or water.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloro-substituted aniline derivatives on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. For example, they may be investigated for their antimicrobial or anticancer activities.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride involves its interaction with specific molecular targets. The chloro-substituted aniline group can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethyl group may also play a role in binding to active sites or altering the compound’s overall reactivity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Dichloroanilines: These compounds have two chlorine atoms on the aniline ring and are used in the production of dyes and herbicides.
Cycloalkanes: These are cyclic hydrocarbons that can serve as structural analogs in studying the effects of ring size and substitution patterns.
Uniqueness: What sets [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a chloro-substituted aniline and an oxoethyl group allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
77966-59-7 |
|---|---|
分子式 |
C11H16Cl2N2O |
分子量 |
263.16 g/mol |
IUPAC 名称 |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-3-13-7-10(15)14-11-8(2)5-4-6-9(11)12;/h4-6,13H,3,7H2,1-2H3,(H,14,15);1H |
InChI 键 |
PQOUEADWXGNXAH-UHFFFAOYSA-N |
规范 SMILES |
CC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
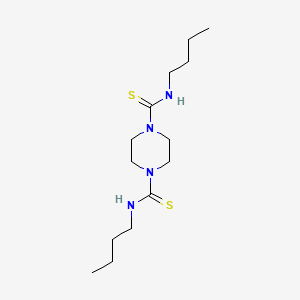
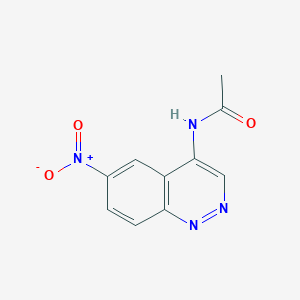
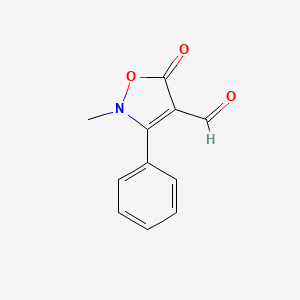
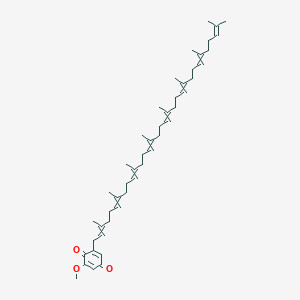
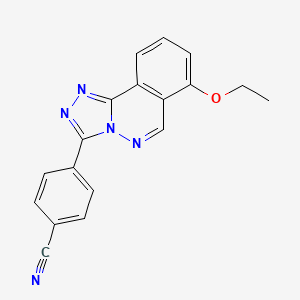
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
